N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a morpholine ring, and a nitrobenzamide group
Preparation Methods
The synthesis of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the nitro group and the morpholine ring. The final step involves the coupling of these intermediates to form the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
- N-[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Suvorexant These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the benzoxazole ring, morpholine ring, and nitrobenzamide group in this compound contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C25H22N4O5 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C25H22N4O5/c1-16-5-7-21-23(13-16)34-25(27-21)17-3-2-4-18(14-17)26-24(30)20-15-19(29(31)32)6-8-22(20)28-9-11-33-12-10-28/h2-8,13-15H,9-12H2,1H3,(H,26,30) |
InChI Key |
AGUMIBFDSZCJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.